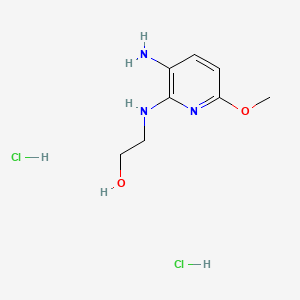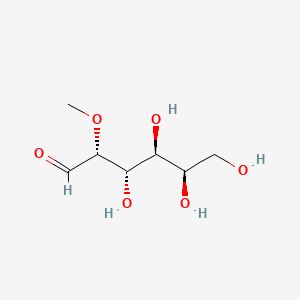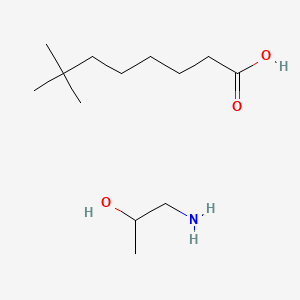
4-(Hydroxy(oxido)amino)-N'-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide is a complex organic compound characterized by its unique structure, which includes hydroxy(oxido)amino and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenesulfonohydrazide with 2-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzoic acid
- 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzyl ester
Uniqueness
What sets 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6288-06-8 |
|---|---|
Molecular Formula |
C13H10N4O6S |
Molecular Weight |
350.31 g/mol |
IUPAC Name |
4-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H10N4O6S/c18-16(19)11-5-7-12(8-6-11)24(22,23)15-14-9-10-3-1-2-4-13(10)17(20)21/h1-9,15H/b14-9+ |
InChI Key |
WXFHZVPXVCAKMD-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)



![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)

![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)

